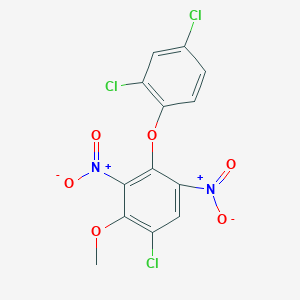
1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene involves several steps, each requiring specific reaction conditions. The synthetic route typically includes:
Nitration: Introduction of nitro groups into the benzene ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Etherification: Formation of an ether bond by reacting phenol with methanol.
Coupling Reaction: Combining the chlorinated and nitrated benzene rings with the phenoxy group.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene can be compared with similar compounds such as:
1-Chloro-4-(2,4-dichlorophenoxy)-2-methoxybenzene: Lacks the nitro groups, resulting in different chemical properties and reactivity.
1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene: Contains an ethanesulfonyl group instead of nitro groups, leading to different applications and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62530-13-6 |
|---|---|
Molecular Formula |
C13H7Cl3N2O6 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
1-chloro-4-(2,4-dichlorophenoxy)-2-methoxy-3,5-dinitrobenzene |
InChI |
InChI=1S/C13H7Cl3N2O6/c1-23-12-8(16)5-9(17(19)20)13(11(12)18(21)22)24-10-3-2-6(14)4-7(10)15/h2-5H,1H3 |
InChI Key |
MFYHLXJDDWEZFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















